molecular formula C12H12ClN B13918408 3-Chloro-5-isopropyl-isoquinoline

3-Chloro-5-isopropyl-isoquinoline

Cat. No.: B13918408
M. Wt: 205.68 g/mol
InChI Key: JIMRVGUJYYXPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-isopropyl-isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropyl-isoquinoline can be achieved through several methods. One common approach involves the use of Friedel-Crafts acylation followed by cyclization and chlorination. The general steps are as follows:

    Friedel-Crafts Acylation: An aromatic compound undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The acylated product undergoes cyclization to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave irradiation and solvent-free conditions can also be explored to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isopropyl-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and reduced isoquinoline compounds .

Scientific Research Applications

3-Chloro-5-isopropyl-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a similar structure but without the chloro and isopropyl substituents.

    Quinoline: A related compound with a nitrogen atom at a different position in the ring system.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

3-Chloro-5-isopropyl-isoquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro and isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

3-chloro-5-propan-2-ylisoquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-7-14-12(13)6-11(9)10/h3-8H,1-2H3

InChI Key

JIMRVGUJYYXPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CN=C(C=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.